molecular formula C15H16FNO B1298351 (2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine CAS No. 418788-17-7

(2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine

Cat. No. B1298351
CAS RN: 418788-17-7
M. Wt: 245.29 g/mol
InChI Key: NQYDNUKRKWAKET-UHFFFAOYSA-N
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Description

“(2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine” is a complex organic compound that contains a fluorobenzyl group, a methoxybenzyl group, and an amine group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions or enzymatic methods . For instance, fluorinated compounds can be synthesized using enzymes like fluorinase .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. It would likely exhibit the characteristic structures of fluorobenzyl and methoxybenzyl groups .


Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by its functional groups. For instance, the amine group could participate in acid-base reactions, while the fluorobenzyl and methoxybenzyl groups could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a fluorine atom could affect the compound’s reactivity, stability, and other properties .

Scientific Research Applications

Inhibition of Nucleoside Transport

(2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine derivatives have been explored for their potential in inhibiting nucleoside transport proteins like ENT1. A study replaced the ribose moiety of a known inhibitor with substituted benzyl groups, including halogen, hydroxyl, and amine functionalities. Substituting the 2-position of the benzyl group with aryl groups showed increased affinities, highlighting the potential of these compounds in modulating nucleoside transport with implications for various therapeutic applications (Tromp et al., 2004).

Synthesis and Reactivity in Organic Chemistry

The compound has been involved in the synthesis and study of reactivity patterns in organic chemistry. For instance, the synthesis and reactivity of 2-fluorinated aziridines were investigated, demonstrating the divergent reactive behavior of mono- and difluoroaziridines, showcasing the compound's role in generating structurally diverse organic molecules with potential for various applications (Verniest et al., 2007).

Fluorine Chemistry and Material Science

In material science, the compound's derivatives have been used in the synthesis of fluoro-polyimides. These polymers, synthesized from fluorine-containing aromatic diamines, have shown excellent thermal stability, low moisture absorption, and high hygrothermal stability, indicating their utility in advanced material applications (Xie et al., 2001).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future research directions for this compound could include exploring its potential applications in various fields, such as pharmaceuticals, materials science, and more. Further studies could also investigate its synthesis methods, chemical properties, and mechanisms of action .

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-1-(4-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO/c1-18-14-8-6-12(7-9-14)10-17-11-13-4-2-3-5-15(13)16/h2-9,17H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYDNUKRKWAKET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354618
Record name (2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine

CAS RN

418788-17-7
Record name (2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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